2-chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]pyridine-3-carboxamide
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Overview
Description
2-chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[211]hexan-4-yl]pyridine-3-carboxamide is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]pyridine-3-carboxamide involves multiple steps. One common method includes the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This approach allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules, which are key intermediates in the synthesis of the target compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applied to scale up the laboratory synthesis to industrial levels.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorine atoms, to form new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
2-chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]pyridine-3-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it a valuable intermediate in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it could interact with a variety of biomolecules.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Bicyclo[2.1.1]hexane Derivatives: These compounds have a similar bicyclic structure and are used in various chemical and biological applications.
Uniqueness
2-chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[211]hexan-4-yl]pyridine-3-carboxamide is unique due to its specific combination of functional groups and bicyclic structure
Properties
Molecular Formula |
C18H16Cl2N2O2 |
---|---|
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2-chloro-N-[3-(4-chlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C18H16Cl2N2O2/c1-17-9-18(10-17,14(24-17)11-4-6-12(19)7-5-11)22-16(23)13-3-2-8-21-15(13)20/h2-8,14H,9-10H2,1H3,(H,22,23) |
InChI Key |
XVSFGLQLPRRVEG-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(C(O2)C3=CC=C(C=C3)Cl)NC(=O)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
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